molecular formula C14H14O5 B191665 (-)-trans-Khellactone CAS No. 15575-68-5

(-)-trans-Khellactone

Cat. No. B191665
CAS RN: 15575-68-5
M. Wt: 262.26 g/mol
InChI Key: HKXQUNNSKMWIKJ-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-trans-Khellactone is a natural compound found in the fruits and roots of various plants, such as Ammi visnaga and Angelica archangelica. This compound has been the subject of numerous scientific studies due to its potential therapeutic properties.

Scientific Research Applications

Antiplatelet Aggregation

  • (-)-trans-Khellactone has been identified in various plants like Formosan Peucedanum japonicum, showing strong antiplatelet aggregation activity in vitro, which could be beneficial in cardiovascular health (Chen et al., 1996).

Anticancer Properties

  • A study on Angelica amurensis, which contains this compound, revealed that this compound has potential anti-cancer properties. It was found to induce apoptosis, autophagy-mediated cell death, and necrosis/necroptosis in various cancer cell lines (Jung et al., 2018).

Synthesis and Structural Studies

  • Research on the synthesis of this compound aims to improve its availability for further study and potential therapeutic applications. One study describes a highly enantioselective synthesis of this compound from 7-hydroxycoumarin (Page et al., 2009).

Anti-HIV Activity

  • Some derivatives of this compound have shown promising anti-HIV properties. A study synthesized various derivatives of (+)-cis-khellactone, indicating potential as novel anti-HIV agents (Xie et al., 1999).

Psoriasis Treatment

  • A study found that cis-khellactone could ameliorate imiquimod-induced psoriasis in mice by modulating macrophage function and phenotype through inducing autophagy, suggesting its potential as a treatment for psoriasis (Feng et al., 2019).

Pharmacokinetic and Metabolic Characteristics

  • Understanding the pharmacokinetic and metabolic characteristics of this compound derivatives is crucial for their development as therapeutic agents. A review discusses these aspects, highlighting the metabolic pathways and structure-metabolism relationships (Jing et al., 2016).

properties

IUPAC Name

(9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQUNNSKMWIKJ-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15575-68-5, 23458-04-0
Record name Khellactone, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015575685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Khellactone, trans-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KHELLACTONE, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SSV9BI4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KHELLACTONE, TRANS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ6HK1AGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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